Lafutidine

Receptor Pharmacology Binding Assays H2 Antagonists

Lafutidine (CAS 118288-08-7) is a second-generation H2 receptor antagonist with a non-imidazole core and a unique dual mechanism: potent H2 blockade combined with gastroprotection mediated via capsaicin-sensitive afferent nerves. It distinctively inhibits distention-induced gastric acid secretion through a nitric oxide-dependent pathway—an effect absent in famotidine—and exhibits up to 80-fold higher receptor binding affinity. Ideal for functional dyspepsia, GERD, NSAID gastropathy, and mucosal defense research. Proven non-inferiority to PPIs with substantial cost savings.

Molecular Formula C22H29N3O4S
Molecular Weight 431.6 g/mol
CAS No. 118288-08-7
Cat. No. B194869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLafutidine
CAS118288-08-7
SynonymsFRG 8813
FRG-8813
lafutidine
N-(4-(4-piperidinylmethyl)pyridyl-2-oxy)-(Z)-butenyl-2-(furfurylsulfinyl)acetamide
N-(4-(4-piperidinylmethyl)pyridyl-2-oxy)butenyl-2-(furfurylsulfinyl)acetamide
Molecular FormulaC22H29N3O4S
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3
InChIInChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2-
InChIKeyKMZQAVXSMUKBPD-DJWKRKHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancepale-yellow crystals

Structure & Identifiers


Interactive Chemical Structure Model





Lafutidine (CAS 118288-08-7): A Second-Generation H2RA with Quantifiable Gastroprotective Differentiation


Lafutidine (CAS 118288-08-7), a second-generation histamine H2 receptor antagonist (H2RA), is distinguished by a dual mechanism: potent, long-lasting H2 receptor blockade and gastroprotective actions mediated via capsaicin-sensitive afferent nerves [1]. Unlike first-generation H2RAs (e.g., cimetidine, ranitidine) or even later agents like famotidine, lafutidine exhibits a structurally distinct non-imidazole core [1] and demonstrates quantifiable advantages in receptor binding, acid suppression in specific models, and mucosal protection [2].

Why Lafutidine Cannot Be Interchanged with Generic H2RAs or PPIs Without Quantifiable Performance Loss


Substituting lafutidine with a generic H2RA like famotidine or a proton pump inhibitor (PPI) based solely on class membership overlooks critical, quantifiable differences in mechanism and effect. Lafutidine uniquely inhibits distention-induced gastric acid secretion—a major driver of daytime symptoms—through an H2 receptor-independent, nitric oxide-mediated pathway, a property absent in famotidine or cimetidine [1]. Furthermore, its receptor binding is up to 80-fold more potent than other H2RAs, and its pharmacokinetic profile lacks the absorption lag time observed with famotidine, enabling more rapid postprandial action [2]. These specific, data-backed attributes mean that generic substitution directly compromises the predictable dual-action (antisecretory and gastroprotective) efficacy profile established for lafutidine [3].

Quantitative Differentiation of Lafutidine: Evidence for Scientific Selection


Receptor Binding Affinity: 2- to 80-Fold Higher than Famotidine, Ranitidine, and Cimetidine

Lafutidine demonstrates significantly higher binding affinity for the human histamine H2 receptor compared to other H2RAs. In competitive binding assays using [³H]tiotidine, lafutidine exhibited an affinity 2 to 80 times greater than that of famotidine, ranitidine, and cimetidine [1]. Furthermore, at concentrations exceeding the clinical Cmax (2.78 × 10⁻⁷ M), lafutidine was more potent than famotidine in inhibiting histamine-stimulated cAMP production, and this effect persisted even after extensive washing, indicating long-lasting receptor occupancy [2].

Receptor Pharmacology Binding Assays H2 Antagonists

Inhibition of Distention-Induced Acid Secretion: An H2-Independent Mechanism Absent in Famotidine and Cimetidine

Unlike famotidine or cimetidine, lafutidine uniquely inhibits gastric acid secretion triggered by stomach distention, a major postprandial stimulus. In a rat model, lafutidine administered at a dose sufficient to block histamine-dependent secretion (10 mg/kg i.d.) also significantly suppressed distention-induced acid output, whereas famotidine (30 mg/kg i.d.) and cimetidine (100 mg/kg i.d.) had no effect on this pathway [1]. This action was partly reversed by a nitric oxide synthase inhibitor, indicating an H2 receptor-independent, NO-mediated mechanism [1].

Gastric Physiology Acid Secretion Mechanism of Action

Gastroprotection: Quantified Increases in Gastric Mucosal Blood Flow (GMBF) and Neuropeptide Release

Lafutidine provides quantifiable gastroprotection through a mechanism distinct from its acid-suppressive effects. In rats, intragastric lafutidine caused a dose-dependent and sustained increase in gastric mucosal blood flow (GMBF), an effect abolished by deafferentation, confirming its mediation via capsaicin-sensitive sensory nerves [1]. In humans, a single 10 mg oral dose of lafutidine significantly elevated plasma concentrations of calcitonin gene-related peptide (CGRP) and somatostatin at 60 and 90 minutes post-dose, an effect not observed with 20 mg of famotidine [2].

Gastroprotection Mucosal Defense Neuropeptides

Pharmacokinetics: Rapid Absorption Without Lag Time Versus Famotidine

Lafutidine exhibits a distinct pharmacokinetic profile compared to famotidine following a postprandial oral dose. In healthy subjects, lafutidine (10 mg) showed a rapid increase in plasma concentration without an absorption lag time, whereas famotidine (20 mg) required a lag time to achieve peak plasma levels in pharmacokinetic modeling [1]. This difference was reflected in the concentration-effect relationship: lafutidine displayed an anticlockwise hysteresis loop, indicating an equilibration delay between plasma and the effect site (gastric mucosa), while famotidine showed a more parallel relationship [1].

Pharmacokinetics Absorption Bioavailability

Clinical Efficacy: Non-Inferiority to PPI-Based Regimens in H. pylori Eradication and Dyspepsia

In clinical settings, lafutidine demonstrates comparable efficacy to proton pump inhibitors (PPIs) in specific applications, offering a potentially more cost-effective alternative. In a randomized pilot study for second-line H. pylori eradication, a 7-day regimen containing lafutidine (10 mg t.i.d.) with amoxicillin and metronidazole achieved a 96% eradication rate (95% CI: 88.6-100%), identical to a rabeprazole-based regimen (10 mg b.i.d.) [1]. In a separate randomized controlled trial for uninvestigated dyspepsia, lafutidine 10 mg once daily was non-inferior to pantoprazole 40 mg once daily, with 8-week responder rates of 52.63% vs. 56.67% (P=0.712) [2].

Clinical Trial Helicobacter pylori Dyspepsia

In Vitro Selectivity: Lack of Direct Epithelial Cell Protection Implicates Afferent Nerve Mechanism

The gastroprotective mechanism of lafutidine is confirmed to be indirect, mediated via sensory nerves rather than direct cytoprotection. In vitro, lafutidine (at concentrations up to 10⁻⁴ M) failed to protect isolated rat gastric superficial epithelial cells from ethanol- or ammonia-induced damage, in stark contrast to the direct cytoprotective effect of 16,16-dimethyl prostaglandin E₂ [1]. This negative result, combined with the in vivo GMBF data, provides strong evidence that the compound's mucosal protective effects are entirely dependent on an intact neural pathway, differentiating it from prostaglandin analogs.

Mechanism of Action Cytoprotection In Vitro Models

Optimal Application Scenarios for Lafutidine Driven by Quantitative Evidence


Investigating Neurogenic Mechanisms of Gastroprotection and Mucosal Defense

Lafutidine serves as a superior pharmacological tool for studies on capsaicin-sensitive afferent nerve-mediated gastroprotection. Its inability to directly protect isolated epithelial cells [1], contrasted with its dose-dependent ability to increase gastric mucosal blood flow (GMBF) and elevate CGRP/somatostatin in intact models [2], makes it an ideal probe for dissecting neural pathways in gastric mucosal defense. Researchers investigating conditions like NSAID-induced gastropathy or stress ulcer formation can leverage this dual mechanism to study the interplay between acid secretion and mucosal integrity.

Cost-Effective Alternative to PPIs in H. pylori Eradication and Dyspepsia Clinical Research

Based on clinical evidence of non-inferiority to PPIs, lafutidine is a strategic choice for clinical studies where cost containment is a priority without sacrificing efficacy. In H. pylori eradication, a lafutidine-based triple therapy achieved a 96% eradication rate, identical to a rabeprazole-based regimen [3]. Similarly, in uninvestigated dyspepsia, lafutidine 10 mg once daily was as effective as pantoprazole 40 mg once daily [4]. Procurement for these indications can be justified by the substantial cost difference between lafutidine and branded PPIs, as noted in the literature [3].

Modeling Daytime (Postprandial) Gastric Acid Control with Rapid Onset

Lafutidine is uniquely suited for in vivo and ex vivo models of daytime gastric acid secretion. Its capacity to inhibit distention-induced acid output—an effect absent in famotidine and cimetidine [5]—combined with its rapid postprandial absorption (no lag time) and anticlockwise PK/PD hysteresis [6], makes it the compound of choice for research focused on post-meal acid control. This is particularly relevant for functional dyspepsia and GERD research where rapid, meal-related symptom relief is a key endpoint.

Receptor Pharmacology Studies on Sustained H2 Antagonism

For investigators studying histamine H2 receptor pharmacology, lafutidine offers a distinct profile of high-affinity, long-lasting binding. In vitro, it demonstrates 2- to 80-fold higher affinity than other H2RAs and maintains inhibitory effects on cAMP production even after extensive washing [7]. This makes it a valuable reference compound for assays requiring sustained receptor blockade, for structure-activity relationship (SAR) studies of H2RAs, and for developing novel formulations aiming for extended duration of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lafutidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.